Multiple synthetic routes have been explored for the preparation of 7,8-dihydroquinazolin-6(5H)-one derivatives. A common strategy involves the condensation of 2-aminobenzoic acid or its derivatives with various cyclic ketones or their equivalents. For instance, one method utilizes 2-amino benzamide and cyclohexane-1,3-dione in the presence of a dehydrating agent like polyphosphoric acid. [ [] https://www.semanticscholar.org/paper/c8df7d20997d6a448714437b518a855d3f78fb9d ] Another approach involves the reaction of 2-aminobenzonitrile with alpha-bromoketones, followed by cyclization and hydrolysis.
7,8-Dihydroquinazolin-6(5H)-one can undergo a variety of chemical transformations due to the presence of reactive functional groups. The carbonyl group at the 6th position can participate in reactions like alkylation, acylation, and condensation. [ [] https://www.semanticscholar.org/paper/f08237e1380239c37c04edfa94d8c120ec367682 ] The nitrogen atom at the 5th position can be alkylated or acylated.
The mechanism of action for 7,8-dihydroquinazolin-6(5H)-one derivatives varies depending on the specific substituents present on the core structure and the targeted biological system. These compounds have been reported to exhibit a range of biological activities, including antimicrobial, [ [] https://www.semanticscholar.org/paper/e3022c186e262f4a7171dc4c4062d866b5397673 ] anti-inflammatory, and anticancer effects.
Potential Antidepressant Agents: Computational studies have explored substituted (E)-4-styryl-7,8-dihydroquinazolin-5(6H)-ones as potential Serotonin reuptake transporter (SERT) inhibitors. Molecular docking simulations and in silico ADME (absorption, distribution, metabolism, and excretion) predictions have suggested their potential as antidepressant agents. [ [] https://www.semanticscholar.org/paper/e8d14436b26b2e4a367dcefaa4f241aa738871f4 ]
Potential Anticancer Agents: Research has focused on designing dual inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4), starting from a known inhibitor with a 7,8-dihydropteridin-6(5H)-one core, structurally similar to the compound . This approach aims to develop novel therapeutic strategies for cancers like neuroblastoma. [ [] https://www.semanticscholar.org/paper/dca6d7766f9ed7c91e33c610bcea682c5421e50d ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: